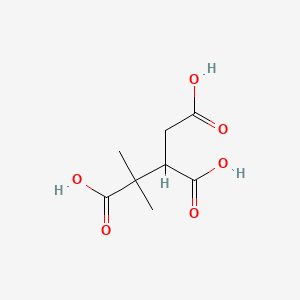

3-Methylbutane-1,2,3-tricarboxylic Acid

Description

Chemical Significance within Organic and Atmospheric Chemistry

In the realm of atmospheric chemistry, 3-Methylbutane-1,2,3-tricarboxylic acid is recognized as a major oxidation product of α-pinene, a volatile organic compound emitted in large quantities by coniferous trees and other vegetation. acs.orgnih.gov The gas-phase oxidation of α-pinene leads to the formation of semi-volatile compounds like pinonic acid, which can then undergo further oxidation to produce MBTCA. acs.orgresearchgate.net This second-generation product is a low-volatility, highly oxidized molecule that is found predominantly in the aerosol phase. acs.orgcopernicus.org

The presence of MBTCA in the atmosphere is highly significant because it acts as a specific tracer for secondary organic aerosols (SOAs) derived from biogenic sources, particularly terpenes. copernicus.orgcopernicus.org SOAs are tiny airborne particles formed from the oxidation of volatile organic compounds, and they have substantial impacts on Earth's climate, air quality, and human health. copernicus.org By identifying and quantifying MBTCA in aerosol samples, scientists can gain insights into the formation, aging, and transport of organic aerosols originating from forests and other vegetated areas. copernicus.orgcopernicus.org

Studies have focused on elucidating the precise gas-phase mechanisms of its formation. Research using aerosol chamber facilities has demonstrated that MBTCA is formed from the OH-initiated oxidation of pinonic acid in the gas phase. copernicus.orgresearchgate.net This understanding is crucial for developing accurate atmospheric models that predict aerosol formation and its subsequent effects.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C8H12O6 |

| Molecular Weight | 204.18 g/mol |

| CAS Number | 77370-41-3 |

| Melting Temperature (T_m) | 426 ± 1 K |

| Glass Transition Temperature (T_g) | ≈ 305 ± 2 K |

Data sourced from multiple scientific publications. lookchem.comnih.govnih.govacs.org

Interdisciplinary Relevance and Research Focus Areas

It has been discovered that MBTCA transforms into anhydrides upon melting, which prevents the determination of its glass transition temperature by conventional methods. nih.govacs.org This has led to the development of novel techniques to study its phase transitions under atmospherically relevant conditions. nih.gov Furthermore, its hygroscopic behavior—the ability to attract and hold water molecules—has been systematically examined. copernicus.org The interaction of MBTCA with water and other compounds like sodium chloride affects the size, composition, and reactivity of aerosol particles. copernicus.org

Current and future research focuses on several key areas:

Synthesis and Characterization: Developing efficient laboratory syntheses to produce pure MBTCA for detailed study of its properties. acs.orgnih.gov

Formation and Aging Mechanisms: Further investigation into the complex chemical pathways that lead to MBTCA formation from various biogenic precursors under different atmospheric conditions. copernicus.org

Aerosol Phase State: Studying the glass-forming properties of MBTCA in mixtures with water and other organic acids to better represent the complexity of real-world atmospheric aerosols. acs.orgacs.org

Hygroscopicity and Reactivity: Examining how MBTCA and its salts interact with water vapor and other atmospheric components, which influences aerosol growth and chemical evolution. copernicus.org

This interdisciplinary approach is essential for building a comprehensive understanding of the role of this key organic acid in the Earth's atmospheric system.

Structure

3D Structure

Properties

CAS No. |

77370-41-3 |

|---|---|

Molecular Formula |

C8H12O6 |

Molecular Weight |

204.178 |

IUPAC Name |

3-methylbutane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C8H12O6/c1-8(2,7(13)14)4(6(11)12)3-5(9)10/h4H,3H2,1-2H3,(H,9,10)(H,11,12)(H,13,14) |

InChI Key |

VMWJGTKDJFMTFZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C(CC(=O)O)C(=O)O)C(=O)O |

Synonyms |

α,α-Dimethyltricarballylic Acid; 3-Methyl-1,2,3-butanecarboxylic Acid; 3-Methyl-1,2,3-butanetricarboxylic Acid; MBTCA |

Origin of Product |

United States |

Synthetic Methodologies and Laboratory Preparation of 3 Methylbutane 1,2,3 Tricarboxylic Acid

Chemical Synthesis Pathways and Reaction Mechanisms

The synthesis of a polyfunctional molecule like 3-Methylbutane-1,2,3-tricarboxylic acid presents challenges in controlling regioselectivity and stereoselectivity. The following sections outline potential synthetic routes based on well-established reaction mechanisms.

A logical retrosynthetic approach for this compound involves a Michael addition reaction, a versatile method for forming carbon-carbon bonds. wikipedia.org The target molecule can be disconnected at the C2-C3 bond, suggesting a Michael acceptor and a Michael donor as starting materials.

A plausible Michael acceptor would be a derivative of itaconic acid or a related α,β-unsaturated dicarboxylic acid ester. The Michael donor could be the enolate of a malonic ester derivative. The general reaction scheme would be as follows:

Enolate Formation: A substituted malonic ester, such as dimethyl 2,2-dimethylmalonate, can be treated with a suitable base (e.g., sodium ethoxide) to generate a stabilized enolate.

Conjugate Addition: This enolate would then act as a nucleophile, attacking the β-carbon of a Michael acceptor like diethyl itaconate.

Ester Hydrolysis: The resulting tetraester intermediate would then be subjected to acidic or basic hydrolysis to convert the ester groups into carboxylic acids.

Decarboxylation (if necessary): If a malonic ester is used as the donor, a final decarboxylation step, typically through heating, would be required to yield the desired tricarboxylic acid.

Proposed Reaction:

Michael Donor: Enolate of diethyl 2,2-dimethylmalonate

Michael Acceptor: Diethyl itaconate

Reaction: The enolate attacks the β-carbon of diethyl itaconate.

Product after Hydrolysis: this compound.

This strategy is advantageous as the starting materials are generally accessible, and the Michael addition is a well-understood and reliable reaction.

Given the potential for side reactions and the need for specific starting materials in the Michael addition approach, alternative synthetic strategies are worth considering.

Malonic Ester Synthesis: A variation of the malonic ester synthesis could be envisioned. libretexts.org This would likely involve the alkylation of a malonic ester derivative with a substrate already containing two carboxyl groups or their precursors. For instance, the sodium salt of diethyl malonate could be reacted with a suitable α-halo-γ-lactone, followed by ring-opening and hydrolysis. The efficiency of such a route would be highly dependent on the choice of reactants and the control of reaction conditions to avoid polymerization or other side reactions.

Grignard Reagent Carboxylation: Another classical approach involves the use of a Grignard reagent. libretexts.org A dihaloalkane could potentially be converted into a di-Grignard reagent, which could then be reacted with carbon dioxide to introduce two carboxylic acid groups. A third carboxyl group would need to be present on the initial substrate or introduced in a separate step. However, the formation and controlled reaction of di-Grignard reagents can be challenging, potentially leading to lower yields.

A comparison of the potential efficiencies of these routes is hypothetical without experimental data. However, the Michael addition approach appears to be the most direct and likely the most efficient due to the predictable nature of the conjugate addition.

The synthesis of this compound presents a key stereochemical challenge as the C2 and C3 carbons are potential stereocenters.

Regioselectivity: In the proposed Michael addition, the regioselectivity is generally well-controlled. The nucleophilic enolate will preferentially attack the electrophilic β-carbon of the α,β-unsaturated ester.

Stereoselectivity: The reaction will likely produce a racemic mixture of diastereomers. Achieving stereoselectivity would necessitate the use of chiral auxiliaries, asymmetric catalysts, or stereoselective reagents, which would add complexity and cost to the synthesis. Stereoselective reactions are those where one stereoisomer is formed or destroyed in preference to all others. vedantu.com The development of a stereoselective synthesis would be a significant undertaking, likely requiring considerable methodological development.

Synthesis of Labeled Analogues for Mechanistic Studies

Isotopically labeled analogues of this compound are valuable tools for mechanistic studies, particularly in atmospheric chemistry to trace its formation and degradation pathways.

The introduction of isotopes such as ¹³C or ¹⁴C can be achieved by using labeled starting materials in the chosen synthetic route.

¹³C-Labeling: For the Michael addition pathway, one could use ¹³C-labeled diethyl itaconate or ¹³C-labeled dimethyl 2,2-dimethylmalonate. For instance, using [1,4-¹³C₂]-diethyl itaconate would introduce the label at two of the carboxyl groups. Alternatively, using [¹³C]-carbon dioxide in a Grignard carboxylation route would introduce a labeled carboxyl group. imist.ma

Deuterium Labeling: Deuterium labels can be introduced by using deuterated reagents, such as deuterated solvents during enolate formation or deuterated reducing agents in alternative synthetic steps.

The synthesis of these labeled compounds would follow the same pathways as their unlabeled counterparts, with the primary consideration being the availability and cost of the labeled precursors.

Derivatization Techniques for Enhanced Analytical Characterization

Due to the low volatility of tricarboxylic acids, derivatization is often necessary for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). Derivatization increases the volatility and thermal stability of the analyte.

Common derivatization strategies for carboxylic acids include:

Esterification: Conversion of the carboxylic acid groups to their corresponding esters (e.g., methyl or ethyl esters) is a standard method. This can be achieved by reaction with an alcohol in the presence of an acid catalyst.

Silylation: Reaction with silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), converts the acidic protons of the carboxyl groups into trimethylsilyl (B98337) (TMS) esters. This is a very common and effective method for GC-MS analysis of polar analytes.

These derivatization techniques allow for the separation and identification of this compound in complex mixtures, which is crucial for its detection in atmospheric aerosol samples.

Atmospheric Formation Mechanisms and Chemical Processing of 3 Methylbutane 1,2,3 Tricarboxylic Acid

Biogenic Precursor Oxidation Pathways

The formation of 3-MBTCA in the atmosphere is a multi-step process initiated by the oxidation of biogenic volatile organic compounds (BVOCs), primarily monoterpenes.

Formation from α-Pinene Oxidation in the Atmosphere

3-MBTCA is recognized as a later-generation product of the atmospheric oxidation of α-pinene, one of the most abundant monoterpenes emitted by coniferous trees. acs.orgnih.govacs.orgwikipedia.org The initial oxidation of α-pinene by atmospheric oxidants such as ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃) produces a complex mixture of first-generation, semi-volatile products. copernicus.orgwikipedia.org These products can then undergo further oxidation, a process known as chemical aging, leading to the formation of more highly oxidized and less volatile compounds like 3-MBTCA. copernicus.orgresearchgate.net This compound is considered a significant tracer for "aged" biogenic SOA. researchgate.net

Role of Pinonic Acid and Other Monoterpene Oxidation Products

Among the first-generation oxidation products of α-pinene, cis-pinonic acid is a key precursor to 3-MBTCA. researchgate.net Laboratory studies have confirmed that 3-MBTCA is formed from the gas-phase oxidation of pinonic acid. copernicus.orgcopernicus.orgresearchgate.netresearchgate.net This transformation is an important marker of the oxidative aging processes that biogenic SOA undergoes in the atmosphere. researchgate.net In chamber experiments investigating the OH-initiated oxidation of pinonic acid, the experimental yield of 3-MBTCA was found to be 0.6%, which accounted for approximately 10% of the total secondary organic aerosol mass formed during the aging process. copernicus.orgcopernicus.org The concentration of 3-MBTCA formed shows a clear dependence on the fraction of pinonic acid present in the gas phase. copernicus.orgcopernicus.org Pinic acid, another major oxidation product of α-pinene, has also been identified as a precursor to 3-MBTCA, particularly through photo-oxidation in the aqueous phase. rsc.org

Contribution from Pinonaldehyde and Nopinone Reactions

Table 1: Key Precursors in the Formation of 3-Methylbutane-1,2,3-tricarboxylic Acid

| Precursor Compound | Role in 3-MBTCA Formation | Phase of Reaction |

| α-Pinene | Primary biogenic volatile organic compound (BVOC) that initiates the oxidation cascade. | Gas Phase |

| Pinonic Acid | Major first-generation product; its subsequent oxidation is a primary pathway to 3-MBTCA. researchgate.netmdpi.com | Gas Phase, Aqueous Phase copernicus.org |

| Pinic Acid | First-generation product identified as a precursor, particularly in aqueous-phase oxidation. rsc.org | Aqueous Phase |

| Pinonaldehyde | First-generation product whose gas-phase oxidation contributes to 3-MBTCA formation. nih.govacs.org | Gas Phase |

| Nopinone | First-generation product from β-pinene oxidation; its aging contributes to the overall SOA mixture. mdpi.comresearchgate.net | Gas Phase |

Gas-Phase Chemical Reactions and Oxidative Aging

The transformation of first-generation precursors into 3-MBTCA and its subsequent fate are governed by reactions with key atmospheric oxidants in the gas phase.

Hydroxyl Radical (OH) Initiated Transformations

The hydroxyl radical (OH) is the most important daytime oxidant in the troposphere and plays a central role in the formation and degradation of 3-MBTCA. The OH-initiated oxidation of gas-phase pinonic acid is a confirmed pathway for 3-MBTCA formation. copernicus.orgcopernicus.orgresearchgate.net This process is believed to be the rate-limiting step in the conversion. copernicus.org The reaction begins with the abstraction of a hydrogen atom from the pinonic acid molecule by an OH radical, which initiates a complex sequence of radical-driven reactions leading to the formation of the highly oxidized tricarboxylic acid. researchgate.net

Furthermore, 3-MBTCA is not an inert endpoint. It can also react with OH radicals, leading to its degradation. acs.org This oxidative aging of the 3-MBTCA molecule can result in fragmentation of its carbon backbone and the loss of carbon dioxide (CO₂), effectively acting as an atmospheric sink for the compound. copernicus.orgacs.org

Ozonolysis and Nitrate Radical Interactions

Ozonolysis is a critical process in the initial oxidation of α-pinene, breaking the double bond within the monoterpene to produce first-generation products like pinonaldehyde and pinonic acid. copernicus.orgcopernicus.orgcopernicus.org This initial step is essential for creating the pool of semi-volatile precursors that are later aged by OH radicals to form 3-MBTCA.

The nitrate radical (NO₃) is the principal oxidant in the nighttime atmosphere. copernicus.org It reacts rapidly with unsaturated biogenic compounds, including α-pinene. copernicus.org While the direct formation of 3-MBTCA is primarily attributed to OH-radical chemistry, the nighttime oxidation of α-pinene by NO₃ radicals is a significant contributor to the formation of the necessary precursor compounds, which can then be oxidized further during subsequent daylight hours. copernicus.org

Table 2: Role of Atmospheric Oxidants in 3-MBTCA Chemistry

| Oxidant | Role in Chemical Pathway | Primary Time of Influence |

| Hydroxyl Radical (OH) | Initiates the conversion of precursors (e.g., pinonic acid) to 3-MBTCA; also responsible for the subsequent degradation of 3-MBTCA. copernicus.orgcopernicus.org | Daytime |

| Ozone (O₃) | Responsible for the initial oxidation of α-pinene to form first-generation precursors like pinonic acid and pinonaldehyde. copernicus.org | Day and Night |

| Nitrate Radical (NO₃) | Initiates the oxidation of α-pinene, contributing to the precursor pool. copernicus.org | Nighttime |

Photo-oxidation Processes and UV Illumination Effects

The formation of this compound in the atmosphere is intrinsically linked to photo-oxidation processes. It is recognized as a later-generation product, formed via the gas-phase oxidation of earlier products from monoterpene oxidation. nih.govmdpi.com Specifically, research has demonstrated that MBTCA is formed from the OH-initiated gas-phase oxidation of pinonic acid, a well-known first-generation oxidation product of α-pinene. copernicus.orgresearchgate.netresearchgate.net This oxidative aging process is a key pathway for producing the highly oxidized and low-volatility MBTCA found in atmospheric aerosols. copernicus.orgresearchgate.net

While photo-oxidation is crucial for its formation, UV illumination also plays a role in the subsequent chemical fate of MBTCA. nih.gov Studies involving the exposure of MBTCA aerosol to OH radicals and UV light have shown a decrease in the average oxygen-to-carbon (O:C) ratio of the aerosol, dropping from an initial 0.72 to between 0.58 and 0.64. nih.govresearchgate.net This decrease suggests a net fragmentation of the molecule, indicating that UV light, in conjunction with OH radicals, can initiate degradation pathways for MBTCA within atmospheric particles. nih.gov

Condensed-Phase Chemical Reactivity within Aerosol Particles

Once partitioned into the condensed aerosol phase, this compound exhibits notable chemical reactivity, influencing the properties of the aerosol.

Formation of Anhydrides and Cyclic Structures

Within aerosol particles, MBTCA can undergo intramolecular reactions to form more stable cyclic structures, particularly anhydrides. It has been found that upon heating, 3-MBTCA transforms into anhydrides at its melting point of 426 ± 1 K (153 °C). nih.govacs.orgresearchgate.net This transformation is a significant thermal reaction pathway that prevents the determination of its glass transition temperature through standard melt-and-cool cycles in differential scanning calorimetry (DSC). nih.govacs.org The formation of these less-reactive anhydride (B1165640) structures can alter the physicochemical properties of the aerosol particles in which they reside.

Reactions with Inorganic Salts and Metal Ions in Aqueous Aerosols

The interaction between organic acids like MBTCA and inorganic salts is a critical aspect of aerosol chemistry, affecting properties such as hygroscopicity. copernicus.orgresearchgate.net

In aqueous aerosols containing sodium chloride (NaCl), this compound can undergo an acid-base reaction to form a monosodium salt. copernicus.orgresearchgate.net Raman analyses of laboratory-generated aerosols from MBTCA-NaCl mixtures indicate that only monosodium MBTCA salt is formed through this reaction. copernicus.orgresearchgate.netresearchgate.net The reaction mechanism in the aqueous phase proceeds as follows: the tricarboxylic acid dissociates, and the released proton can react with the chloride ion, leading to the volatilization of HCl gas and the formation of the sodium salt. copernicus.org The rate of this reaction increases with higher concentrations of either MBTCA or NaCl, and the primary controlling factor is the availability of protons (H+) from the dissociation of the tricarboxylic acid. copernicus.orgresearchgate.net

Investigations into the reactivity of MBTCA with NaCl in aerosol systems have consistently shown that the formation of the monosodium salt is the dominant pathway. copernicus.orgresearchgate.net Studies on various molar ratios of MBTCA to NaCl did not yield evidence for the formation of di- or tri-sodium salts through this reaction. copernicus.org While pure di- and tri-sodium MBTCA salts can be generated in the laboratory, their formation via reaction with NaCl in mixed aerosols was not observed. copernicus.org The hygroscopic behavior of these mixed aerosols is strongly dependent on the initial molar ratio, which dictates the extent of the reaction and the amount of unreacted NaCl remaining. copernicus.orgresearchgate.net

The table below summarizes the observed hygroscopic behavior of aerosol particles generated from solutions with different molar ratios of MBTCA to NaCl, illustrating the impact of the salt formation reaction.

Molecular Fragmentation and Functional Group Transformations

The atmospheric aging of this compound can lead to its degradation through molecular fragmentation and changes to its functional groups. nih.govnih.gov As noted previously, exposure to OH radicals under UV illumination leads to a net fragmentation of the molecule. nih.govresearchgate.net

Detailed mass spectrometry studies have identified two primary fragmentation pathways for the MBTCA anion under ionic gas-phase conditions: decarboxylation (the loss of a carboxyl group as CO₂) and dehydration (the loss of a water molecule). nih.gov These reactions represent key degradation mechanisms. nih.gov The reaction with OH radicals, in particular, is suggested to lead to the loss of CO₂. nih.gov

Energy-resolved collision-induced dissociation experiments have provided a quantitative description of the energetics of these fragmentation pathways. nih.gov

The table below presents the experimental and theoretical energy requirements for the main fragmentation pathways of the MBTCA anion. nih.gov

These findings provide insight into the energetic conditions under which MBTCA can undergo further fragmentation in the atmosphere. nih.gov

Decarboxylation Pathways and Carbon Dioxide Loss

Decarboxylation, the loss of a carboxyl group as carbon dioxide (CO₂), is a significant atmospheric degradation pathway for this compound. nih.gov This process is a form of fragmentation that can lead to the formation of smaller, potentially more volatile organic compounds. copernicus.org

Studies involving mass spectrometry techniques have provided direct evidence for the decarboxylation of the MBTCA anion. nih.gov In these experiments, collision-induced dissociation was used to probe the stability and fragmentation of MBTCA. The results identified decarboxylation as a primary degradation mechanism, alongside dehydration. nih.gov These findings offer insight into the energetic requirements for this fragmentation pathway under ionic gas-phase conditions, which can serve as a proxy for understanding its potential in the atmosphere. nih.gov

Further evidence for CO₂ loss from MBTCA in a simulated atmospheric environment comes from experiments exposing MBTCA aerosol to OH radicals. researchgate.net After prolonged exposure, a notable decrease in the average oxygen-to-carbon (O:C) ratio of the aerosol was observed. This decrease suggests that the reactions with OH radicals lead to a net fragmentation of MBTCA, with the loss of CO₂ being a key process. researchgate.net The loss of a CO₂ molecule removes two oxygen atoms and one carbon atom, leading to a decrease in the O:C ratio of the remaining molecule.

The following table summarizes the experimental and theoretical activation energies for the decarboxylation of the MBTCA anion, providing a quantitative measure of the energy required for this fragmentation pathway to occur. nih.gov

| Parameter | Experimental Value (kJ/mol) | Theoretical Value (kJ/mol) |

| Activation Energy for Decarboxylation | 171 | 180 |

This data indicates a strong agreement between experimental measurements and theoretical calculations for the energy barrier of the decarboxylation reaction of the MBTCA anion. nih.gov

Oxygen Addition and Structural Rearrangement Processes

In addition to fragmentation through decarboxylation, the atmospheric processing of this compound can also involve functionalization reactions. copernicus.org These reactions typically introduce more oxygen-containing functional groups, which can lead to the formation of less volatile compounds. copernicus.org However, in the case of MBTCA, it appears that fragmentation and functionalization can be competing or concurrent processes. researchgate.net

Research on the OH radical-initiated oxidation of MBTCA aerosol suggests that CO₂ loss can occur both with and without the simultaneous addition of oxygen. researchgate.net This implies that the reaction mechanism is complex and can proceed through multiple channels. The initial attack by an OH radical likely abstracts a hydrogen atom from the MBTCA molecule, forming a carbon-centered radical. This radical can then react with molecular oxygen (O₂) in the atmosphere to form a peroxy radical.

The subsequent fate of this peroxy radical is key to the final products. It can undergo a variety of reactions, including structural rearrangements, that can lead to different outcomes:

Fragmentation with Oxygen Addition: The peroxy radical could undergo reactions that lead to the cleavage of carbon-carbon bonds and the loss of a CO₂ molecule, while other parts of the molecule are further oxidized, resulting in a net addition of oxygen atoms to the final products (excluding the lost CO₂).

Fragmentation without Oxygen Addition: Alternatively, the reaction pathways might favor decarboxylation without the incorporation of additional oxygen into the remaining organic fragment.

| Initial O:C Ratio | Final O:C Ratio (after OH exposure) |

| 0.72 | 0.58 - 0.64 |

This data from aerosol aging experiments demonstrates that the net effect of OH-initiated oxidation of MBTCA is fragmentation, leading to a lower O:C ratio, which is consistent with the loss of CO₂. researchgate.net

While the precise mechanisms and the specific structures of the rearranged products are not yet fully elucidated, it is clear that the atmospheric chemistry of MBTCA involves a complex interplay of oxygen addition, fragmentation (decarboxylation), and likely, structural rearrangements of radical intermediates. These processes are crucial in determining the ultimate fate and environmental impact of this important biogenic SOA tracer.

Application As a Molecular Tracer and Marker Compound in Environmental Science

Tracing Terpene-Derived Secondary Organic Aerosol (SOA) Formation

MBTCA is widely recognized as a key tracer for secondary organic aerosols (SOA) formed from the atmospheric oxidation of monoterpenes, such as α-pinene. nih.gov Its formation pathway is a multi-generational process, indicating it is a product of atmospheric aging. acs.orgresearchgate.net

The primary precursor for MBTCA is pinonic acid, a well-known first-generation oxidation product of α-pinene. copernicus.orgcopernicus.orgresearchgate.net The gas-phase oxidation of pinonic acid by hydroxyl (OH) radicals leads to the formation of MBTCA. copernicus.orgcopernicus.orgresearchgate.net This relationship is so established that the yield of MBTCA in atmospheric studies often correlates with the concentration of pinonic acid in the gas phase. copernicus.orgresearchgate.net The low volatility of MBTCA ensures that once formed, it readily partitions to the aerosol phase, making it a persistent marker for terpene SOA. researchgate.netcopernicus.orgcopernicus.org

The presence of MBTCA in aerosol samples from various terrestrial locations confirms its widespread formation from biogenic volatile organic compounds (BVOCs) emitted by plants. researchgate.net Monoterpenes, like α-pinene, are significant contributors to global BVOC emissions and subsequently to SOA formation. mdpi.comnih.gov The detection of MBTCA provides direct evidence of the contribution of these natural emissions to the atmospheric aerosol burden.

Insights into Aerosol Chemical Evolution and Aging

The study of MBTCA provides valuable insights into the chemical evolution and aging processes of organic aerosols in the atmosphere. As a later-generation oxidation product, its presence signifies that the aerosol has undergone significant photochemical processing. acs.orgresearchgate.net

The formation of MBTCA from pinonic acid is a key step in the aging of α-pinene SOA. copernicus.orgcopernicus.orgresearchgate.net Further reactions of MBTCA with OH radicals can lead to fragmentation, including the loss of carbon dioxide (CO2), which alters the oxygen-to-carbon (O:C) ratio of the aerosol. acs.orgresearchgate.net This demonstrates the dynamic nature of SOA, where chemical composition continuously evolves through ongoing oxidation reactions.

The hygroscopic properties of MBTCA and its interaction with other atmospheric components, such as sodium chloride (NaCl), can influence the properties of the aerosol. copernicus.org Such interactions can enhance the potential for heterogeneous chemistry to occur within aqueous aerosols, further contributing to their chemical transformation over time. copernicus.org

Source Apportionment Methodologies for Biogenic Aerosols

The unique origin of MBTCA from monoterpene oxidation makes it a powerful tool in source apportionment studies, which aim to identify and quantify the contributions of different sources to atmospheric particulate matter. sdu.edu.cnnih.govcopernicus.org By measuring the concentration of MBTCA in aerosol samples, scientists can estimate the contribution of biogenic secondary organic aerosols to the total organic aerosol mass. sdu.edu.cnresearchgate.net

This tracer-based approach is often used in conjunction with receptor models like Positive Matrix Factorization (PMF) to differentiate between various aerosol sources, including biogenic and anthropogenic emissions. sdu.edu.cnnih.gov The identification of specific molecular tracers for different SOA precursors is essential for the accuracy of these models. mdpi.com For instance, the presence of MBTCA alongside other biogenic tracers helps to build a more complete picture of the sources and atmospheric processing of organic aerosols.

The table below summarizes key research findings related to the application of 3-Methylbutane-1,2,3-tricarboxylic acid in environmental science.

| Research Focus | Key Finding | Significance | References |

| SOA Tracer | MBTCA is a later-generation oxidation product of monoterpenes, particularly α-pinene. | Establishes MBTCA as a reliable marker for aged biogenic SOA. | acs.org, researchgate.net, nih.gov |

| Formation Pathway | Formed via the gas-phase oxidation of pinonic acid by OH radicals. | Elucidates the chemical transformation steps from a primary VOC to a secondary aerosol component. | copernicus.org, copernicus.org, researchgate.net |

| Aerosol Aging | Further reaction of MBTCA with OH radicals can lead to fragmentation and CO2 loss. | Provides insight into the ongoing chemical evolution and lifetime of organic aerosols. | acs.org, researchgate.net |

| Hygroscopicity | Interactions between MBTCA and inorganic salts like NaCl can alter aerosol properties. | Highlights the complex interplay between different aerosol components and their impact on atmospheric processes. | copernicus.org |

| Source Apportionment | Used as a tracer to quantify the contribution of biogenic sources to organic aerosol mass. | Enables more accurate assessment of the impact of natural versus anthropogenic emissions on air quality. | sdu.edu.cn, researchgate.net |

Advanced Spectroscopic and Computational Investigations of 3 Methylbutane 1,2,3 Tricarboxylic Acid

Infrared Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and probing the molecular structure of 3-Methylbutane-1,2,3-tricarboxylic acid (MBTCA) by analyzing the vibrations of its chemical bonds. The key functional groups in MBTCA are the carboxylic acid groups (-COOH) and the alkane backbone. The IR spectrum of a carboxylic acid is distinguished by a very broad and intense O-H stretching absorption in the region of 2500 to 3300 cm⁻¹. libretexts.org This broadness is a result of extensive hydrogen bonding, typically forming dimers in the condensed phase. libretexts.org Another prominent feature is the strong carbonyl (C=O) stretching vibration, which is typically observed around 1710 cm⁻¹ for a hydrogen-bonded dimer. libretexts.org Other characteristic absorptions include C-O stretching and O-H bending vibrations.

Matrix-Isolation Infrared Spectroscopy for Hydration Studies

Matrix-isolation infrared spectroscopy is a specialized technique used to study individual molecules and their weakly bound complexes in an inert, cryogenic environment. This method has been employed to investigate the hydration mechanism of MBTCA, which is significant for understanding its role in the formation of secondary organic aerosols (SOA) and cloud condensation nuclei. researchgate.net

In a study utilizing this technique, MBTCA was co-deposited with water molecules in an inert matrix, allowing for the step-by-step observation of its hydration. researchgate.net The experimental findings, supported by theoretical calculations, identified the presence of MBTCA monomers with intramolecular hydrogen bonds. researchgate.net More significantly, the research demonstrated the formation of stable hetero-complexes between MBTCA and water molecules (MBTCA-n(H₂O)). researchgate.net These water-containing complexes were found to be much more stable than MBTCA homocomplexes (aggregates of MBTCA alone). researchgate.net This study provided the first experimental evidence of the primary hydration stages of MBTCA, highlighting the strong affinity of its carboxylic acid groups for water and its capacity to form an extensive hydrogen-bond network, which facilitates its solvation. researchgate.net

Table 1: Key Infrared Bands for Hydrated MBTCA Complexes from Matrix-Isolation Studies

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| O-H Stretch (Intramolecular H-bond) | ~3500-3600 | Corresponds to the O-H stretch within a single MBTCA molecule. |

| O-H Stretch (Intermolecular H-bond) | ~3200-3400 | Corresponds to the O-H stretch in MBTCA-water complexes. |

| C=O Stretch | ~1700-1750 | Carbonyl stretching vibration, sensitive to hydrogen bonding environment. |

Note: The exact frequencies can vary depending on the specific complex and the theoretical model used for assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. For this compound, NMR provides unambiguous confirmation of its carbon skeleton and the position of its functional groups.

While detailed public spectral assignments for MBTCA are not widely available, its synthesis for research purposes requires structural confirmation via NMR. For instance, in a 2024 study investigating the photo-oxidation kinetics of important α-pinene oxidation products, MBTCA was synthesized, and its structure was confirmed using ¹H NMR spectroscopy, with the data provided in the study's supporting information. acs.org

Based on the known structure of MBTCA, the ¹H NMR spectrum is expected to show several distinct signals. The protons of the three carboxylic acid groups (-COOH) are highly deshielded and would typically appear as broad singlets in the far downfield region of the spectrum, generally between 10 and 12 ppm. libretexts.org The protons on the butane (B89635) backbone and the methyl group would appear further upfield, with their specific chemical shifts and splitting patterns (multiplicity) determined by their neighboring protons. The integration of these signals would correspond to the number of protons in each unique chemical environment. Similarly, the ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule, with the carboxyl carbons appearing significantly downfield (typically >170 ppm).

Mass Spectrometry for Molecular Identification and Compositional Analysis

Mass spectrometry (MS) is a critical technique for the identification and compositional analysis of MBTCA, particularly in complex mixtures like atmospheric aerosols. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z), providing information on molecular weight and elemental composition.

Studies on the atmospheric aging of secondary organic aerosols have successfully used complementary MS techniques, such as atmospheric pressure chemical ionization (APCI-MS) and liquid chromatography/electrospray ionization-mass spectrometry (LC/ESI-MS), to identify MBTCA. rsc.orgscharlab.com In negative ion mode APCI, acidic compounds like MBTCA are typically detected as the deprotonated molecule, [M-H]⁻. rsc.org

High-Resolution Aerosol Mass Spectrometry (HR-AMS) Characterization

High-Resolution Aerosol Mass Spectrometry (HR-AMS) is instrumental in the real-time chemical characterization of atmospheric aerosols. In the analysis of aerosols containing MBTCA, HR-AMS can determine the elemental composition of fragment ions, which is crucial for identification. A study characterizing the properties of MBTCA aerosol identified a key signature ion in its HR-AMS spectrum at an m/z of 141.055. chemicalbook.com This fragment, with a determined elemental formula of C₇H₉O₃⁺, can be used as a unique marker for the presence of MBTCA in ambient aerosol samples. chemicalbook.com

Signature Fragment Ions and Isomeric Differentiation

The fragmentation pattern of a molecule in a mass spectrometer provides a structural fingerprint that can be used for identification and to distinguish it from its isomers. The degradation of the MBTCA anion ([M-H]⁻, m/z 203) has been studied using energy-resolved collision-induced dissociation (ER-CID) experiments. mdpi.com These experiments identified two primary fragmentation pathways:

Dehydration: Loss of a water molecule (H₂O), resulting in a fragment ion with an m/z of 185. mdpi.com

Decarboxylation: Loss of a carboxyl group (as CO₂), leading to a fragment ion with an m/z of 159. mdpi.com

These well-defined neutral losses are characteristic of carboxylic acids and provide strong evidence for the presence of MBTCA. The relative abundance of these and other fragment ions can help differentiate MBTCA from other tricarboxylic acids that may be present in atmospheric samples.

Table 2: Characteristic Mass-to-Charge Ratios (m/z) for this compound in Mass Spectrometry

| m/z | Ion Formula/Description | Technique |

| 203 | [M-H]⁻ | ESI-MS, APCI-MS |

| 185 | [M-H-H₂O]⁻ | ER-CID MS/MS |

| 159 | [M-H-CO₂]⁻ | ER-CID MS/MS |

| 141.055 | C₇H₉O₃⁺ | HR-AMS |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry, particularly methods based on Density Functional Theory (DFT), are indispensable for interpreting and supporting advanced spectroscopic investigations of this compound. These computational approaches provide molecular-level insights that are often difficult or impossible to obtain through experimental means alone.

Computational models have been crucial in the analysis of MBTCA's vibrational spectra. In the matrix-isolation IR studies of MBTCA hydration, DFT calculations were used to:

Predict the stable conformations of the isolated MBTCA monomer. researchgate.net

Model the structures of MBTCA-water complexes. researchgate.net

Calculate the theoretical vibrational frequencies for these structures, which were then compared with the experimental IR spectra to confirm the assignments of the observed spectral bands. researchgate.net

Similarly, in mass spectrometry studies, theoretical calculations have been used to elucidate fragmentation mechanisms. By computing the potential energy surfaces for the degradation of the MBTCA anion, researchers could corroborate the experimentally observed fragmentation pathways, such as dehydration and decarboxylation. mdpi.com These calculations provided theoretical values for the energies required to induce these fragmentations (107 kJ/mol for dehydration and 180 kJ/mol for decarboxylation), which showed excellent agreement with the experimental results (104 kJ/mol and 171 kJ/mol, respectively). mdpi.com This synergy between experiment and theory provides a robust and detailed understanding of the compound's intrinsic chemical properties.

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become invaluable tools for elucidating the molecular structure and reactivity of complex organic molecules like this compound (3-MBTCA). dss.go.th These computational methods allow for the prediction of various molecular properties, offering insights that complement experimental findings.

Theoretical investigations into the geometry of 3-MBTCA provide detailed information on bond lengths, bond angles, and dihedral angles. These calculations are typically performed on an isolated molecule in the gas phase, and the results can be compared with experimental data from techniques like X-ray crystallography, if available. While specific X-ray crystallographic data for 3-MBTCA is not widely published, DFT calculations offer a reliable alternative for understanding its three-dimensional structure. The optimized geometry reveals the spatial arrangement of the three carboxylic acid groups and the methyl group on the butane backbone, which is crucial for understanding its interactions and reactivity.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) (Note: This table is illustrative and based on typical values for similar organic acids, as specific DFT data for 3-MBTCA is not readily available in the public domain.)

| Parameter | Predicted Value |

|---|---|

| C-C Bond Length (backbone) | 1.52 - 1.55 Å |

| C=O Bond Length (carboxylic acid) | 1.20 - 1.22 Å |

| C-O Bond Length (carboxylic acid) | 1.34 - 1.36 Å |

| O-H Bond Length (carboxylic acid) | 0.96 - 0.98 Å |

| C-C-C Bond Angle | 109° - 112° |

| O=C-O Bond Angle | 120° - 123° |

Beyond molecular geometry, quantum chemical calculations are instrumental in understanding the reactivity of 3-MBTCA. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's electron-donating and electron-accepting capabilities. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, the generation of a molecular electrostatic potential (MEP) map illustrates the charge distribution across the molecule. For 3-MBTCA, the MEP map would highlight the electron-rich regions around the oxygen atoms of the carboxylic acid groups, indicating these as likely sites for electrophilic attack. Conversely, the electron-deficient regions, such as around the acidic hydrogen atoms, would be identified as sites susceptible to nucleophilic attack. This information is critical for predicting how 3-MBTCA will interact with other atmospheric molecules.

Molecular Dynamics Simulations of Intermolecular Interactions in Mixtures

Molecular dynamics (MD) simulations offer a powerful approach to study the behavior of this compound in complex environments, such as in mixtures with water or other organic species commonly found in atmospheric aerosols. dss.go.th These simulations model the movement of atoms and molecules over time, providing a detailed picture of intermolecular interactions.

In aqueous mixtures, MD simulations can reveal the extent of hydrogen bonding between the carboxylic acid groups of 3-MBTCA and surrounding water molecules. The formation of a hydration shell around the 3-MBTCA molecule can significantly influence its physical properties, including its solubility and reactivity. The simulations can quantify the number of hydrogen bonds, their average lifetimes, and the radial distribution functions, which describe the probability of finding a water molecule at a certain distance from the functional groups of 3-MBTCA.

Studies on the glass-forming properties of 3-MBTCA in mixtures with water and pinonic acid have been conducted. tandfonline.comcopernicus.org These investigations are crucial for understanding the phase state of secondary organic aerosols (SOA), which can exist as liquids, semi-solids, or glassy solids. The physical state of the aerosol particle, in turn, affects the rates of heterogeneous reactions and the partitioning of semi-volatile compounds. While these studies provide valuable macroscopic data, such as glass transition temperatures, detailed analyses of the underlying intermolecular interactions from MD simulations are still an emerging area of research for this specific compound.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of 3-MBTCA in an Aqueous Mixture (Note: This table is illustrative and represents the type of data that would be generated from such a simulation.)

| Interaction Parameter | Simulated Value |

|---|---|

| Average number of hydrogen bonds (3-MBTCA to water) | 5 - 7 |

| Average hydrogen bond lifetime | 1 - 3 ps |

| First peak of radial distribution function g(r) for O(water)-H(acid) | ~1.8 Å |

| Diffusion coefficient of 3-MBTCA in water | ~0.5 x 10-5 cm2/s |

Prediction of Gas-Particle Partitioning through Computational Thermodynamics

The partitioning of this compound between the gas and particle phases is a critical process that governs its atmospheric lifetime and impact. Computational thermodynamics provides a framework for predicting this partitioning behavior, primarily through the estimation of key physical properties such as vapor pressure and Henry's Law constants.

The partitioning of a compound between the gas phase and an aqueous aerosol phase is also governed by its Henry's Law constant, which describes its solubility in water. Again, computational methods can be employed to predict this value. For a highly functionalized and polar molecule like 3-MBTCA, a high Henry's Law constant is expected, indicating significant solubility in water and thus a preference for partitioning into aqueous aerosol particles, especially under humid conditions.

Experimental studies have confirmed the low volatility of 3-MBTCA, with a measured saturation concentration of approximately (1.8 ± 1.3) × 10⁻³ µg m⁻³ at 298 K. researchgate.net This low volatility is consistent with its role as a tracer for aged secondary organic aerosols. Thermodynamic models that incorporate the effects of non-ideal mixing and the presence of inorganic salts in aerosol particles are essential for accurately predicting the gas-particle partitioning of 3-MBTCA in the complex matrix of atmospheric aerosols.

Table 3: Predicted Thermodynamic Properties for this compound (Note: This table contains a mix of experimental and illustrative predicted values to demonstrate the scope of computational thermodynamics.)

| Thermodynamic Property | Value | Source |

|---|---|---|

| Saturation Concentration (C*) | (1.8 ± 1.3) × 10⁻³ µg m⁻³ at 298 K | Experimental researchgate.net |

| Vaporization Enthalpy (ΔHvap) | 150 ± 15 kJ mol⁻¹ | Experimental researchgate.net |

| Predicted Vapor Pressure | ~10-8 - 10-10 Pa | Illustrative (based on low volatility) |

| Predicted Henry's Law Constant | > 108 M atm-1 | Illustrative (based on high polarity) |

Chemical Reactivity and Interactions in Diverse Research Environments

Acid-Base Properties and Dissociation Behavior

The dissociation equilibria can be represented as follows:

H₃A ⇌ H⁺ + H₂A⁻ (pKa₁) H₂A⁻ ⇌ H⁺ + HA²⁻ (pKa₂) HA²⁻ ⇌ H⁺ + A³⁻ (pKa₃)

To provide a reasonable estimation of the pKa values for 3-MBTCA, we can consider the dissociation constants of analogous tricarboxylic acids such as citric acid and propane-1,2,3-tricarboxylic acid. The methyl substituent on the butane (B89635) backbone of 3-MBTCA is expected to have a minor electron-donating effect, which might slightly decrease the acidity (increase the pKa values) compared to an unsubstituted analogue.

Table 1: Comparison of Acid Dissociation Constants (pKa) of Structurally Related Tricarboxylic Acids

| Compound Name | pKa₁ | pKa₂ | pKa₃ |

|---|---|---|---|

| Citric Acid | 3.13 | 4.76 | 6.40 |

| Propane-1,2,3-tricarboxylic acid | 3.59 (strongest acidic) | - | - |

| 3-Methylbutane-1,2,3-tricarboxylic acid | Estimated ~3.2-3.6 | Estimated ~4.8-5.2 | Estimated ~6.4-6.8 |

Note: Estimated values for this compound are based on structural similarities and are for illustrative purposes.

The availability of protons from the dissociation of 3-MBTCA is a crucial factor in its interactions within atmospheric aerosols, influencing particle acidity and subsequent chemical reactions. For instance, the reactivity in mixtures with salts like NaCl depends on the availability of H⁺ dissociated from the acid.

Interactions with Other Organic Compounds in Mixed Systems

This compound is a significant tracer compound for secondary organic aerosols (SOA) formed from the atmospheric oxidation of α-pinene. nih.gov Atmospheric aerosols are complex mixtures, and 3-MBTCA often coexists with oxidation products from other volatile organic compounds, notably isoprene (B109036), one of the most abundant non-methane hydrocarbons emitted by vegetation.

Research has focused on the mixing behavior of 3-MBTCA with key isoprene oxidation products, such as 2-methylbutane-1,2,3,4-tetraol, to understand the phase state of the resulting mixed organic aerosols. copernicus.org The physical state (liquid, semi-solid, or glassy) of these particles is critical as it affects their growth, lifetime, and ability to act as cloud condensation nuclei.

Studies investigating the glass transition temperature (Tg) of mixtures containing 3-MBTCA and isoprene-derived tetraols have been conducted. The glass transition temperature is the temperature at which an amorphous solid becomes a viscous liquid. The Tg of pure 3-MBTCA has been determined to be approximately 305 ± 2 K. nih.gov When mixed with other organic compounds, the resulting Tg provides insight into the physical state of the aerosol under different atmospheric conditions. For instance, the mixing of 3-MBTCA with 2-methylbutane-1,2,3,4-tetraol has been explored to better parameterize the glass-forming behavior of mixed terpene-isoprene SOA particles. copernicus.org

The miscibility, or the ability of these different organic compounds to form a single, homogeneous phase, is another critical aspect. The phenomenon of liquid-liquid phase separation (LLPS), where a particle separates into two distinct liquid phases, has been observed in various SOA systems. d-nb.infocopernicus.org The occurrence of LLPS is often related to the difference in the oxygen-to-carbon (O:C) ratio of the mixed components. While specific studies on LLPS in 3-MBTCA and isoprene oxidation product mixtures are detailed, the principles suggest that if the O:C ratios of the components are significantly different, phase separation is more likely. Such phase separation can influence the particles' hygroscopicity and reactivity.

Mechanistic Studies of Thermal Decomposition and Anhydride (B1165640) Formation

The thermal stability of this compound has been investigated, revealing a specific decomposition pathway upon heating. It has been found that 3-MBTCA undergoes a transformation into anhydrides upon melting at a temperature (Tm) of 426 ± 1 K (153 ± 1 °C). nih.gov This process involves an intramolecular dehydration reaction, where a molecule of water is eliminated from two of the carboxylic acid groups to form a cyclic anhydride.

This type of reaction is common for dicarboxylic and tricarboxylic acids where the carboxyl groups are in a sterically favorable position to form a five- or six-membered ring. In the case of 3-MBTCA, the carboxylic acid groups at positions 1, 2, and 3 offer possibilities for cyclization. The formation of a five-membered ring anhydride is generally more favorable than a six-membered ring. Therefore, it is plausible that the anhydride formation involves the carboxyl groups at positions 2 and 3, or positions 1 and 2.

The general mechanism for thermal anhydride formation from a dicarboxylic acid involves the nucleophilic attack of the oxygen from one carboxyl group onto the carbonyl carbon of the adjacent carboxyl group, followed by the elimination of a water molecule.

Table 2: Thermal Decomposition Properties of this compound

| Property | Value |

|---|---|

| Melting Temperature (Tm) | 426 ± 1 K (153 ± 1 °C) |

The thermal decomposition of other tricarboxylic acids, such as citric acid, also proceeds through the formation of anhydrides (e.g., citraconic anhydride) via intermediate products. jst.go.jpmdpi.com This supports the observed pathway for 3-MBTCA. The formation of a stable cyclic anhydride upon melting prevents the determination of a glass transition temperature by standard cooling methods after melting, necessitating specialized techniques to study its glassy state. nih.gov The specific structure of the anhydride formed from 3-MBTCA would depend on the relative thermodynamic stability of the possible cyclic structures.

Advanced Analytical Methodologies for Research of 3 Methylbutane 1,2,3 Tricarboxylic Acid

Chromatographic Separation Techniques for Atmospheric Samples

Chromatographic methods are fundamental to the analysis of MBTCA in atmospheric samples, providing the necessary separation from a multitude of other organic compounds present in aerosols. The choice between liquid and gas chromatography is primarily dictated by the volatility of the analyte.

Due to its low volatility and high polarity, 3-Methylbutane-1,2,3-tricarboxylic acid is well-suited for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). This technique is a cornerstone in the investigation of secondary organic aerosol composition.

Research Findings:

In typical atmospheric chamber studies, aerosol particles are collected on filters, from which the organic compounds are extracted, often using a methanol/water mixture. copernicus.org These extracts are then analyzed by LC-MS. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of polar, non-volatile compounds like MBTCA. copernicus.org In negative ESI mode, MBTCA is readily detected as the deprotonated molecule [M-H]⁻. copernicus.org

Studies have successfully used LC/ESI-MS to confirm the presence of MBTCA in aerosols formed from the oxidation of monoterpenes like α-pinene. copernicus.org The coupling of high-performance liquid chromatography (HPLC) with high-resolution mass spectrometry, such as Orbitrap MS, allows for the non-targeted analysis of complex SOA samples, enabling the identification of a wide range of oxidation products, including MBTCA. copernicus.org This approach is invaluable for elucidating the chemical pathways leading to the formation of MBTCA in the atmosphere. The use of an authentic MBTCA standard allows for positive identification through comparison of retention times and mass spectra. copernicus.org

While direct analysis of MBTCA by Gas Chromatography-Mass Spectrometry (GC-MS) is hindered by its low volatility and high polarity, derivatization can be employed to overcome these limitations. This process involves a chemical reaction to convert the polar functional groups of MBTCA into less polar, more volatile derivatives.

Research Findings:

The most common derivatization technique for carboxylic acids like MBTCA is silylation. restek.com This involves replacing the active hydrogens in the carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. restek.com The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction efficiency. sigmaaldrich.com

A general derivatization procedure involves drying the sample extract, adding the silylating reagent (e.g., BSTFA with 1% TMCS) and a solvent like pyridine, and heating the mixture to ensure the reaction goes to completion. restek.comyoutube.com After derivatization, the now volatile TMS-ester of MBTCA can be readily separated and detected by GC-MS. This approach allows for the high-resolution separation characteristic of gas chromatography, providing another powerful tool for the quantification of MBTCA in environmental samples. However, it is crucial to ensure anhydrous conditions as silylating reagents are sensitive to moisture. restek.com

| Parameter | Description |

| Derivatization Technique | Silylation |

| Common Reagents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) |

| Purpose | To increase the volatility and thermal stability of MBTCA for GC-MS analysis. |

| General Reaction | The active hydrogens of the carboxylic acid groups are replaced with trimethylsilyl (TMS) groups. |

Aerosol Characterization Techniques in Chamber Studies

Atmospheric simulation chambers are essential for studying the formation and properties of secondary organic aerosols containing MBTCA under controlled conditions. A suite of instruments is used to characterize the physical and chemical properties of these laboratory-generated aerosols.

A thermodenuder is an instrument used to determine the volatility of aerosol components. It consists of a heated tube followed by a denuder section containing an adsorbent material like activated charcoal. As the aerosol passes through the heated section, volatile and semi-volatile compounds evaporate from the particles. By systematically varying the temperature and measuring the corresponding change in particle mass or size, a volatility profile can be constructed.

Research Findings:

Studies utilizing a thermodenuder coupled with an Aerosol Mass Spectrometer (AMS) and a Scanning Mobility Particle Sizer (SMPS) have successfully determined the volatility properties of MBTCA. researchgate.net These experiments have provided crucial thermodynamic data, such as the enthalpy of vaporization (ΔHvap) and the saturation concentration (C*). This data is vital for accurately modeling the gas-particle partitioning of MBTCA in the atmosphere.

| Parameter | Value | Reference |

| Enthalpy of Vaporization (ΔHvap) | 150 ± 15 kJ mol⁻¹ | researchgate.net |

| Saturation Concentration (at 298 K) | (1.8 ± 1.3) x 10⁻³ µg m⁻³ | researchgate.net |

| Enthalpy of Vaporization (ΔHvap) | 124.4 kJ mol⁻¹ | mdpi.com |

A Scanning Mobility Particle Sizer (SMPS) is a widely used instrument for measuring the size distribution of aerosol particles in the submicrometer range. It operates by classifying particles based on their electrical mobility. An aerosol sample is first passed through a neutralizer to achieve a known charge distribution. The charged particles then enter a Differential Mobility Analyzer (DMA), where an electric field is applied. Only particles within a narrow range of electrical mobility can pass through the DMA at a given voltage. By scanning the voltage, a full particle size distribution can be measured by a Condensation Particle Counter (CPC) downstream of the DMA.

Research Findings:

In chamber studies of SOA formation, the SMPS is a critical tool for monitoring the evolution of the particle size distribution over time. nih.gov When used in conjunction with a thermodenuder, the SMPS can measure the change in particle size as a function of temperature, providing data for volatility calculations. researchgate.net This combination of instruments allows researchers to investigate how the presence of MBTCA and other compounds affects the physical properties and dynamic behavior of secondary organic aerosols.

Method Development for Trace Quantification in Environmental Matrices

The development of robust and sensitive analytical methods is essential for the trace quantification of this compound in various environmental matrices, including atmospheric aerosols, cloud water, and precipitation. The goal is to achieve low limits of detection (LOD) and quantification (LOQ) to accurately measure the typically low concentrations of MBTCA present in the environment.

Research Findings:

LC-MS/MS (tandem mass spectrometry) is a powerful technique for trace quantification due to its high selectivity and sensitivity. By operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions for MBTCA can be monitored, significantly reducing background noise and improving the signal-to-noise ratio. The development of such a method requires careful optimization of chromatographic conditions and mass spectrometric parameters. Validation of the method involves assessing linearity, precision, accuracy, and determining the LOD and LOQ. For similar organic acids, LC-MS/MS methods have achieved LOQs in the low µg/L range. nih.gov

For GC-MS analysis, the use of Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect only a few characteristic ions of the derivatized MBTCA, can significantly enhance sensitivity compared to a full scan. The optimization of the derivatization reaction is also critical for achieving low detection limits. Studies on other carboxylic acids have shown that with appropriate derivatization and GC-MS-SIM analysis, detection limits in the picogram range can be achieved. nih.gov

| Parameter | Definition | Significance for MBTCA Analysis |

| Limit of Detection (LOD) | The smallest amount of analyte that can be reliably distinguished from the absence of that analyte (a blank). | Determines the minimum concentration of MBTCA that can be confidently detected in a sample. |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. | Defines the minimum concentration of MBTCA that can be reported as a quantitative result. |

| Method Validation | The process of demonstrating that an analytical method is suitable for its intended purpose. | Ensures that the data generated for MBTCA concentrations are reliable and accurate. |

Considerations for Artifact Formation in Sample Collection and Analysis

The accurate quantification and identification of this compound (MBTCA) in environmental and biological samples are paramount for understanding its roles in atmospheric chemistry and potential physiological impacts. However, the analytical process itself can be a source of error through the formation of artifacts, which are chemical species that are not originally present in the sample but are generated during collection, storage, or analysis. This section delves into the critical considerations for minimizing artifact formation during the study of MBTCA.

A primary concern in the analysis of MBTCA is its thermal lability. During analytical procedures that involve heating, such as gas chromatography (GC), MBTCA can undergo chemical transformations, leading to the formation of anhydride (B1165640) derivatives. nih.govnih.gov This conversion can result in an underestimation of the true concentration of MBTCA in a sample and the misidentification of analytical signals.

Another significant potential for artifact formation arises from the sample derivatization process, which is often necessary to increase the volatility and thermal stability of polar analytes like MBTCA for GC-based analysis. Incomplete or side reactions during derivatization can lead to a mixture of products, complicating the interpretation of analytical data. For instance, in the analysis of structurally similar hydroxy-carboxylic acids, incomplete trimethylsilylation has been observed, particularly when using certain reagents.

Furthermore, the sample matrix itself can influence the stability of MBTCA. Interactions with other components in the sample, such as salts or reactive species, can potentially lead to the degradation or transformation of MBTCA during sample handling and analysis. For example, studies on secondary organic aerosol (SOA) have noted that the interaction of organic acids with other aerosol constituents can be a source of analytical artifacts.

Careful consideration of these potential pitfalls is essential for obtaining reliable and accurate data on MBTCA. The following subsections will detail the known types of artifact formation and provide strategies for their mitigation.

Potential Artifacts and Mitigation Strategies

| Artifact Type | Formation Conditions | Analytical Technique Affected | Mitigation Strategies |

| Anhydride Formation | High temperatures, particularly during thermal analysis or GC injection. | Gas Chromatography (GC), Thermal Desorption | Optimize GC injector temperature; use of lower temperatures when possible; consider liquid chromatography (LC) methods that do not require high temperatures. |

| Incomplete Derivatization | Suboptimal reaction conditions (temperature, time, reagent concentration) during silylation or other derivatization methods. | Gas Chromatography-Mass Spectrometry (GC-MS) | Optimize derivatization protocol (e.g., reagent choice, reaction time, and temperature); use of alternative derivatizing agents; verify completeness of derivatization using standards. |

| Matrix-Induced Degradation | Reactions with other components in the sample matrix (e.g., reactive oxygen species, acidic or basic compounds). | All analytical techniques | Proper sample storage (e.g., low temperature, exclusion of light and air); prompt analysis after collection; use of quenching agents for reactive species if appropriate. |

| Ozonolysis during Sampling | Reaction with ozone present in the sampled air during collection on filters. | All analytical techniques for aerosol samples | Use of ozone denuders or scrubbers upstream of the collection filter; minimizing sampling time. |

Detailed Research Findings on Artifact Formation

Research has highlighted the transformation of MBTCA into anhydrides at elevated temperatures. Studies utilizing differential scanning calorimetry (DSC) have shown that MBTCA undergoes this transformation upon melting at approximately 426 K (153 °C). nih.govnih.gov This finding is of high relevance for GC-based methods, where injector temperatures often exceed this value. The formation of anhydrides alters the molecular weight and chromatographic behavior of the analyte, leading to potential misidentification and inaccurate quantification.

In the context of derivatization for GC-MS analysis, studies on other hydroxy-carboxylic acids have demonstrated the potential for incomplete reactions. For example, the use of certain silylating agents can result in only partial derivatization of the hydroxyl and carboxyl functional groups, leading to multiple peaks for a single analyte and complicating data analysis. While specific studies on MBTCA derivatization artifacts are limited, the general principles of optimizing derivatization reactions, including the choice of reagent and reaction conditions, are critical to avoid such issues. researchgate.netgcms.czsigmaaldrich.com

The formation of MBTCA itself is a natural process in the atmosphere, arising from the gas-phase oxidation of pinonic acid, a product of α-pinene oxidation. copernicus.orgresearchgate.net This atmospheric formation pathway underscores the complex chemical environment in which MBTCA exists. During sample collection, particularly of atmospheric aerosols, the continued presence of oxidants like ozone and hydroxyl radicals can potentially lead to further reactions and the formation of artifacts on the collection medium. While direct evidence for ozone-induced artifacts of MBTCA on sampling filters is not extensively documented, the reactivity of organic acids with ozone is a known phenomenon in atmospheric chemistry.

Emerging Research Frontiers and Potential Applications of 3 Methylbutane 1,2,3 Tricarboxylic Acid

Design and Synthesis of Complex Organic Molecules with Tricarboxylic Acid Motifs

The trifunctional nature of 3-MBTCA makes it a potentially valuable building block in organic synthesis. Tricarboxylic acids can serve as precursors or intermediates for creating more complex molecules with specific architectures and functionalities. lookchem.comsmolecule.com Its structure could be leveraged to introduce multiple reaction sites or to create specific three-dimensional molecular scaffolds.

Exploration in Polymer Chemistry and Material Science Development

Polyfunctional carboxylic acids are used as cross-linking agents in polymer synthesis. mdpi.com By analogy with other tricarboxylic acids like citric acid, 3-MBTCA could potentially be used to create or modify biopolymers and synthetic polymers. lookchem.commdpi.com Its three acid groups could form ester linkages with polyols, leading to the formation of polyester (B1180765) networks and contributing to the development of new materials with tailored properties. smolecule.com

Refinement of Atmospheric Chemical Transport Models

Detailed data on the physicochemical properties of 3-MBTCA, such as its glass-forming ability and its interaction with water, are crucial for improving the accuracy of atmospheric models. nih.gov Understanding the dependence of the glass transition temperature on the mixture's composition (e.g., with water or other organic acids) helps in parameterizing the phase state of SOA particles, which affects their growth, reactivity, and climate impact. nih.govacs.org

Unexplored Biological Interactions and Metabolic Pathways (non-human clinical)

The direct biological role of 3-MBTCA is largely unexplored. However, the study of structurally similar tricarboxylic acids offers a basis for potential investigation. For example, propane-1,2,3-tricarboxylic acid (tricarballylic acid) is known to be an inhibitor of the enzyme aconitase, a key component of the Krebs cycle. hmdb.cawikipedia.org While no such activity has been demonstrated for 3-MBTCA, its structural similarity suggests that investigating its potential interactions with metabolic enzymes could be a future research avenue.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying 3-Methylbutane-1,2,3-tricarboxylic Acid in atmospheric samples?

Proton Transfer Reaction Mass Spectrometry (PTR-MS) and Gas Chromatography/Mass Spectrometry (GC/MS) are primary methods. PTR-MS is effective for real-time detection of fragmentation patterns (e.g., m/z 185.117 and 167.108 under standardized protocols), while GC/MS provides structural confirmation through derivatization and comparison with authentic standards . Calibration should use multi-functional carboxylic acid standards to account for dehydration and decarboxylation artifacts during ionization .

Q. What role does this compound play in secondary organic aerosol (SOA) formation?

It is a key oxidation product of monoterpenes (e.g., α-pinene) and serves as a tracer for biogenic SOA. Its high oxygen content and low volatility enhance aerosol nucleation and growth by promoting phase transitions from liquid to semi-solid or glassy states under low humidity . Laboratory studies show it contributes to SOA viscosity, affecting heterogeneous chemistry and climate-relevant properties like cloud condensation nuclei activity .

Advanced Research Questions

Q. How should experimental protocols be designed to study fragmentation patterns of this compound in PTR-MS?

Optimize ionization parameters (e.g., reduced electric field strength, E/N) to minimize over-fragmentation. Compare fragment profiles (e.g., m/z 71.049, 115.075) with those of structurally similar acids (e.g., cis-pinonic acid) under identical conditions. Validate results using high-resolution MS and isotopic labeling to track carbon loss during dehydration/decarboxylation . Cross-reference with offline thermal desorption GC/MS to resolve ambiguities in fragment assignment .

Q. How can contradictions in reported viscosity data for this compound mixtures be resolved?

Contradictions arise from differing experimental setups (e.g., humidity, cooling rates). Use Differential Scanning Calorimetry (DSC) to measure glass transition temperatures (Tg) and derive viscosity via the Vogel-Fulcher-Tammann equation. Combine with water activity probes and atomic force microscopy to assess phase separation effects. Computational models (e.g., Group Contribution Method) can predict viscosity by accounting for molecular interactions with co-existing compounds like pinonic acid .

Q. What methodologies distinguish biogenic vs. anthropogenic sources of this compound in atmospheric samples?

Use tracer ratio analysis: Biogenic SOA correlates with monoterpene oxidation markers (e.g., pinic acid), while anthropogenic SOA correlates with phthalic acid or nitroaromatics. Isotopic analysis (δ<sup>13</sup>C, δ<sup>17</sup>O) can further differentiate sources, as biogenic precursors exhibit distinct isotopic signatures. Field campaigns should pair aerosol sampling with VOC monitoring to validate source apportionment models .

Methodological Notes

- Fragmentation Artifacts : Always include control experiments with deuterated analogs to confirm fragments originate from the target compound .

- Phase State Characterization : For viscosity studies, ensure equilibration times >24 hours at controlled relative humidity (<5% for glassy states) to avoid kinetic biases .

- Data Validation : Cross-validate PTR-MS results with offline techniques (e.g., HPLC-ESI-MS) to address ionization efficiency variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.